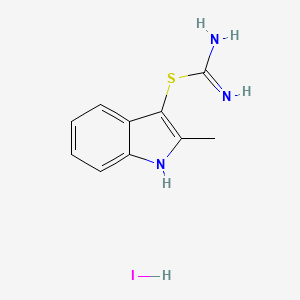![molecular formula C7H13ClN2O B13473575 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s stability and unique structure make it useful in studying biological systems.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action for 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites on target molecules, thereby exerting its effects . The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors relevant to its applications in medicine and industry.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester hydrochloride
- 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
Uniqueness
What sets 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride apart from similar compounds is its specific functional groups and the resulting chemical properties. The presence of the amino and carboxamide groups, along with the hydrochloride salt form, provides unique reactivity and stability characteristics.
Propiedades
Fórmula molecular |
C7H13ClN2O |
|---|---|
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-9-5(10)6-2-7(8,3-6)4-6;/h2-4,8H2,1H3,(H,9,10);1H |
Clave InChI |
FKCVUURNQUUHHT-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C12CC(C1)(C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


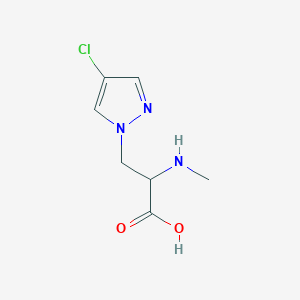
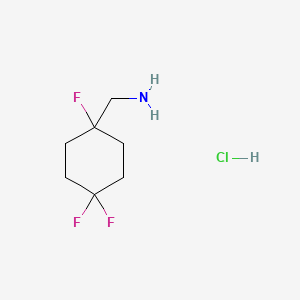



![6-(Trifluoromethyl)spiro[3.3]heptan-1-one](/img/structure/B13473539.png)
![4-(Bromomethyl)spiro[2.3]hexane](/img/structure/B13473552.png)

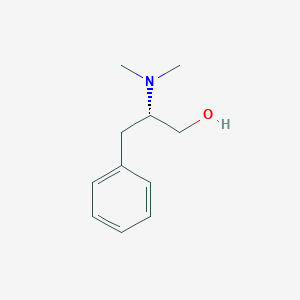
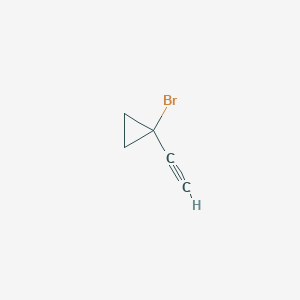
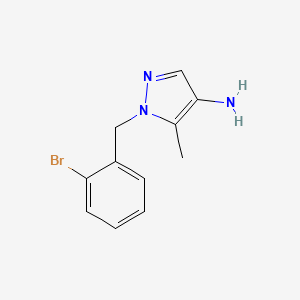

![4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13473579.png)
